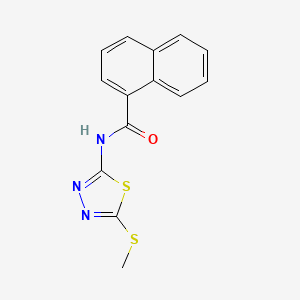
N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-1-naphthamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-1-naphthamide is a derivative of thiadiazole, a heterocyclic compound containing sulfur and nitrogen in its ring structure. Thiadiazole derivatives are known for their diverse biological activities and have been studied for their potential use in various applications, including pharmaceuticals and materials science. Although the provided papers do not directly discuss this compound, they do provide insights into similar compounds that can help infer the properties and applications of the compound .
Synthesis Analysis
The synthesis of thiadiazole derivatives typically involves the reaction of appropriate precursors under controlled conditions. For instance, the synthesis of naphthalen-2-yl-4-methyl-1,2,3-thiadiazole-5-carboxylate was achieved by reacting 4-methyl-1,2,3-thiadiazole-5-carbonyl chloride with 2-naphthol . This suggests that a similar approach could be used for synthesizing this compound, possibly by incorporating a methylthio group and an amide linkage at the appropriate positions on the thiadiazole and naphthalene rings, respectively.
Molecular Structure Analysis
The molecular structure of thiadiazole derivatives is characterized by the presence of a thiadiazole ring, which can influence the overall geometry and electronic properties of the molecule. In the case of naphthalen-2-yl-4-methyl-1,2,3-thiadiazole-5-carboxylate, X-ray analysis revealed non-planarity between the thiadiazole and naphthalene rings, while the thiadiazole ring and the ester group were essentially planar . This information can be extrapolated to suggest that this compound may also exhibit a non-planar structure between its thiadiazole and naphthalene components, potentially affecting its electronic properties and interactions with other molecules.
Chemical Reactions Analysis
Thiadiazole derivatives can participate in various chemical reactions, often facilitated by the reactive sites on the thiadiazole ring. The papers provided do not detail specific reactions for this compound, but they do mention the biological activity of related compounds, which implies that these molecules can interact with biological targets through chemical reactions . Additionally, the presence of a methylthio group could make the compound a candidate for further functionalization through substitution reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiadiazole derivatives are influenced by their molecular structure. For example, the naphtho[2,3-c][1,2,5]thiadiazole derivatives reported exhibit high fluorescence quantum yield and adjustable emission color based on the aryl substituents, indicating that the electronic structure of the thiadiazole core plays a significant role in their photophysical properties . Similarly, the cytotoxicity study of 2-(naphthalen-1-yl)-methylimidazo[2,1-b][1,3,4]thiadiazoles against various cell lines suggests that the structural features of these compounds are crucial for their biological activity . These findings can be used to infer that this compound may also exhibit unique physical and chemical properties that could be explored for potential applications in medicinal chemistry and materials science.
科学的研究の応用
Synthesis and Dyeing Performance
One application of thiadiazole derivatives, closely related to N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-1-naphthamide, is in the synthesis of acid dyes and their dyeing performance on nylon fabric. Malik et al. (2018) synthesized a series of thiadiazole derivatives, highlighting their potential in creating new dye compounds with specific characteristics for textile applications (Malik, Patel, Tailor, & Patel, 2018).
Antimicrobial Activities
Zamani et al. (2004) investigated thiadiazole derivatives, including structures similar to this compound, for their antimicrobial properties. The study synthesized new 1,2,4-triazoles and 1,3,4-thiadiazoles, assessing their activity against bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that some synthesized compounds exhibited notable antimicrobial activities, suggesting their potential use in developing new antimicrobial agents (Zamani, Faghihi, Tofighi, & Shariatzadeh, 2004).
Cytotoxicity and Anticancer Potential
Choodamani et al. (2021) focused on the synthesis of 2-(naphthalen-1-yl)-methyl-6-arylimidazo[2,1-b][1,3,4]thiadiazole derivatives, examining their cytotoxicity against various cancer cell lines, including murine leukemia L1210, human cervix carcinoma HeLa, and human T-lymphocyte CEM. The study identified compounds with potent cytotoxicity, suggesting their application in anticancer research (Choodamani et al., 2021).
特性
IUPAC Name |
N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3OS2/c1-19-14-17-16-13(20-14)15-12(18)11-8-4-6-9-5-2-3-7-10(9)11/h2-8H,1H3,(H,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILMPUZLMSTWWOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN=C(S1)NC(=O)C2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

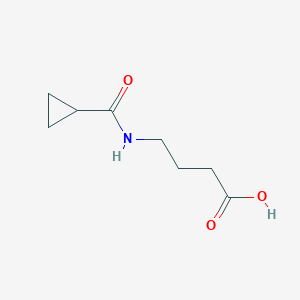
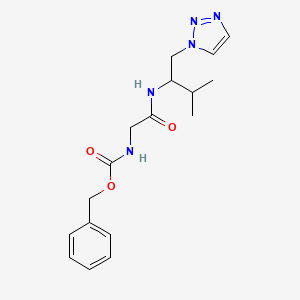

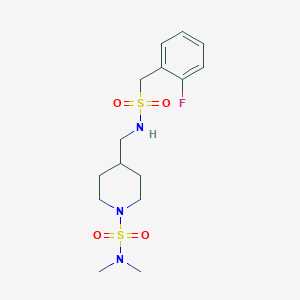
![9-(2,5-dimethoxyphenyl)-6,9-dihydro[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(5H)-one](/img/structure/B2531217.png)
![1-(4-chlorobenzenesulfonyl)-N'-[(1E)-propylidene]piperidine-4-carbohydrazide](/img/structure/B2531218.png)
![4-(4-Methylpiperidin-1-yl)-2,6-diphenylthieno[2,3-d]pyrimidine](/img/structure/B2531219.png)
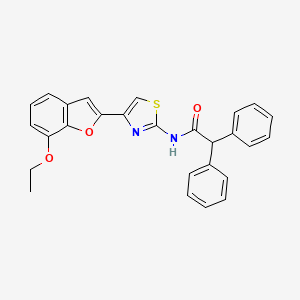
![1-(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(o-tolyl)ethanone](/img/structure/B2531225.png)
![Ethyl 1-[2-(methoxycarbonyl)-4-nitrophenyl]-4-piperidinecarboxylate](/img/no-structure.png)
![4-chloro-2-((E)-{[4-(methylsulfonyl)phenyl]imino}methyl)phenol](/img/structure/B2531227.png)
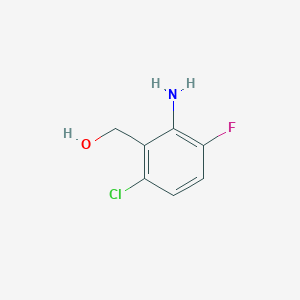
![4-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-5-(2-fluorophenyl)-3-hydroxy-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one](/img/structure/B2531230.png)
